Boc-D-leu-osu

概要

説明

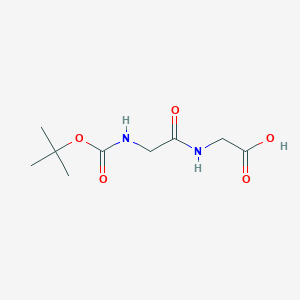

Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .

Synthesis Analysis

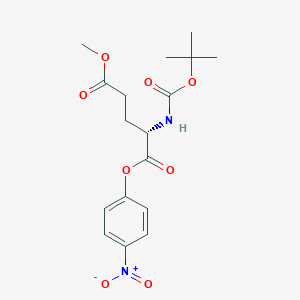

The synthesis of this compound involves a multi-step reaction with 4 steps :Molecular Structure Analysis

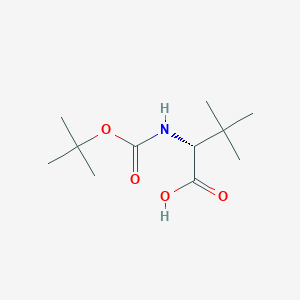

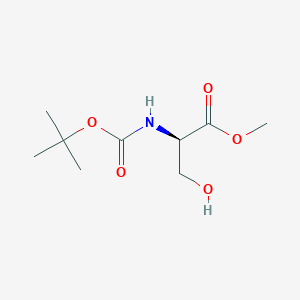

The molecular formula of this compound is C15H24N2O6 . The InChI code isInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 . The molecular weight is 328.36 g/mol . Chemical Reactions Analysis

This compound is suitable for Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .科学的研究の応用

Boc-D-leu-osu: 科学研究における用途の包括的な分析

ペプチドガストリンアンタゴニストの合成: this compoundは、ペプチドガストリンアンタゴニストの合成における構成要素として使用されます。これらのアンタゴニストは、胃酸の分泌を刺激するホルモンであるガストリンの生物学的活性を阻害することができます。これは、消化性潰瘍や逆流性食道炎などの状態において重要です。 .

グラミシジンSアナログの作製: この化合物は、細菌感染症の治療における役割で知られている、ペプチド抗生物質グラミシジンSのアナログを作製する際にも役立ちます。アナログは、抗菌活性における変異と毒性の低減を提供することができます。 .

固相ペプチド合成(SPPS): this compoundは、ペプチドやタンパク質を制御された方法で生成するために使用される方法である、固相ペプチド合成にも応用されています。これは、研究目的のために特定の特性を持つカスタムペプチドを作成するために特に役立ちます。 .

抗菌ペプチドの開発: 研究では、グラミシジンSに基づいた低溶血性抗菌脱水ペプチドの開発におけるthis compoundの使用が検討されており、抗菌特性を持ちながらヒト細胞に対する毒性が低い化合物を生成することを目指しています。 .

作用機序

Target of Action

Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .

Mode of Action

The mode of action of this compound involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

this compound affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .

Result of Action

The result of this compound’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。